molecular formula C10H7BrN2O B2915740 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one CAS No. 1823322-42-4

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

Cat. No.: B2915740
CAS No.: 1823322-42-4
M. Wt: 251.083
InChI Key: CTFLXJSKCAVWGQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a pyridin-2-yl substituent at the 1-position of the pyridin-2(1H)-one core. The bromine atom at the 4-position and the aromatic pyridin-2-yl group influence its electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization .

Properties

IUPAC Name

4-bromo-1-pyridin-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-6-13(10(14)7-8)9-3-1-2-5-12-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFLXJSKCAVWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridin-2(1H)-one derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyridinone derivatives.

Scientific Research Applications

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • Polar groups (e.g., 2-hydroxyethyl in ) enhance water solubility, whereas hydrophobic groups (e.g., isopentyl in ) improve membrane permeability.
  • The pyridin-2-yl group in the target compound balances aromaticity and moderate polarity, making it suitable for both organic and aqueous media .

The bromine atom at C4 is conserved across most analogues, enabling predictable reactivity in cross-coupling reactions .

Biological Relevance :

  • Methoxyphenyl derivatives () exhibit enhanced metabolic stability due to electron-donating methoxy groups, which resist oxidative degradation.
  • Pyridin-2-yl and related aromatic substituents facilitate interactions with biological targets via π-stacking or hydrogen bonding .

Synthetic Accessibility :

  • Methyl and ethyl derivatives () are synthesized via straightforward alkylation, while pyridin-2-yl incorporation may require transition metal-catalyzed coupling .

Biological Activity

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom and a pyridine ring, which contribute to its potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN2OC_{10}H_8BrN_2O, with a molecular weight of approximately 244.09 g/mol. The compound features a bromine atom attached to a pyridine ring, enhancing its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies have suggested that this compound may interact with various biological targets, modulating enzyme activity and receptor interactions, which could lead to therapeutic effects.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. A study evaluated the antibacterial activity of similar pyridine derivatives and found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.

CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyridine DerivativesVariesVarious Bacterial Strains

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Compounds containing similar pyridine scaffolds have been reported to exhibit significant antiproliferative effects against lung, colorectal, and breast cancer cells . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have documented the biological activity of pyridine derivatives similar to this compound:

  • Case Study on Anticancer Properties :
    • A series of pyridine derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines (MDA-MB-231). The most potent compounds showed IC50 values in the low micromolar range, indicating effective growth inhibition .
  • Case Study on Antimicrobial Effects :
    • A comparative study assessed the antimicrobial efficacy of various brominated pyridine derivatives against common pathogens. The results indicated that the presence of bromine significantly enhanced the antimicrobial properties compared to non-brominated analogs .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For example, studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cancer cell signaling pathways .

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